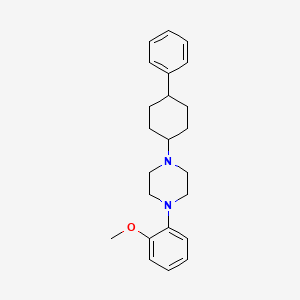
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes looking at its chemical properties, such as its reactivity with other substances .Aplicaciones Científicas De Investigación
Antibacterial Research:
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide (referred to as compound C21) has shown promise as an antibacterial agent. Researchers have explored its efficacy against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism of action likely involves disrupting bacterial energetics, making it a potential candidate for combating drug-resistant mycobacteria .
Efflux Inhibition:
Efflux pumps play a crucial role in bacterial resistance to antibiotics. N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has been investigated as an efflux inhibitor (EI). EIs can slow down the emergence of resistance by preventing efflux pumps from expelling antibiotics. This approach complements existing treatments and extends their effectiveness .
Rac Activation Inhibition:
In a different context, N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has been studied as an inhibitor of Rac activation by Dock5. Rac proteins are involved in cell signaling pathways, and their dysregulation contributes to cancer and other diseases. This compound’s ability to modulate Rac activation makes it relevant for cancer research and drug development .
Intermediate for Medicine Synthesis:
Researchers have used N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide as an intermediate in the synthesis of other compounds. For instance, it serves as a building block for drug-like molecules or derivatives with modified properties. Its reactivity and functional groups make it valuable in medicinal chemistry .
Proteomic Research:
The compound’s unique structure and reactivity have also made it useful in proteomic studies. Researchers explore its interactions with proteins, enzymes, and cellular components. By understanding these interactions, scientists gain insights into biological processes and potential therapeutic targets .
Toxicity and Drug-Likeness Assessment:
Despite its promising activity, N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide faces challenges related to toxicity and drug-likeness. Medicinal chemists evaluate its safety profile and physicochemical features to optimize its properties. Balancing efficacy with safety is critical for successful drug development .
Mecanismo De Acción
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can affect the energetics of certain bacteria, such as mycobacterium tuberculosis . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It has been reported that the compound can affect the energetics of mycobacterium tuberculosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFYDAPWLWONCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)


![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)
